Lack of COX-2 Inhibitory Activity: A Critical Negative Control Feature vs. 3,4-Diaryl Isoxazoles
In a direct head-to-head comparison within a single study, 3,5-diaryl-substituted isoxazoles—the exact substitution class of the target compound—exhibited almost no COX-2 inhibitory activity, whereas 3,4-diaryl-substituted isoxazoles demonstrated high potency (IC50 = 0.042–0.073 µM) and exceptional selectivity (COX-2 SI > 2000) [1]. This stark functional dichotomy confirms that 3-(4-methylphenyl)-5-phenylisoxazole is effectively inactive against COX-2 and can serve as a validated negative control probe.
| Evidence Dimension | COX-2 enzyme inhibition |
|---|---|
| Target Compound Data | IC50: Not reached (no activity reported at tested concentrations) |
| Comparator Or Baseline | 3,4-Diaryl-substituted isoxazole derivatives (e.g., valdecoxib analogs): IC50 = 0.042–0.073 µM |
| Quantified Difference | Inactive vs. highly potent (IC50 < 0.1 µM) |
| Conditions | In vitro purified COX-2 enzyme inhibition assay (ruthenium-catalyzed synthesis study) |
Why This Matters
This evidence positions the compound as a validated negative control for COX-2 assays, a critical tool for distinguishing specific from non-specific effects in anti-inflammatory research.
- [1] Weiß, D. H., et al. (2018). Novel valdecoxib derivatives by ruthenium(II)-promoted 1,3-dipolar cycloaddition of nitrile oxides with alkynes – synthesis and COX-2 inhibition activity. Med. Chem. Commun., 9(3), 534–544. View Source
